molecular formula C28H22O4 B1245264 Isoplagiochin C

Isoplagiochin C

Katalognummer: B1245264
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: AANIEYOTXCALEB-UPHRSURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoplagiochin C is a natural product found in Herbertus sakuraii, Herbertus dicranus, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Structural and Stereochemical Insights

Isoplagiochin C exhibits remarkable structural complexity, characterized by two biaryl axes and a helical stilbene unit, which contribute to its chirality. Quantum chemical calculations have revealed that the compound is configurationally stable at room temperature due to ring strain, allowing for the existence of multiple diastereomers without racemization at ambient conditions . This stereochemical uniqueness is pivotal for its biological activity and synthetic applications.

Biological Activities

Antimicrobial Properties
this compound has demonstrated notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that certain structural variants of isoplagiochin-type compounds exhibit potent antibacterial effects, highlighting their potential in developing new antimicrobial agents .

Cytotoxic Effects
Research has shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has been evaluated for its effects on human osteosarcoma U2OS cells, where it exhibited significant pro-apoptotic activity . The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

Synthetic Applications

Total Synthesis and Derivative Development
The complex structure of this compound poses challenges for total synthesis; however, several synthetic routes have been developed to create derivatives with enhanced biological activities. For example, various methodologies such as the McMurry reaction have been employed to synthesize modified macrocycles that retain or enhance the bioactivity of this compound . These synthetic efforts are crucial for exploring structure-activity relationships.

Material Science Applications

Chiroptical Materials
The unique chiroptical properties of this compound make it suitable for applications in materials science, particularly in the development of chiral materials with circularly polarized luminescence (CPL) properties. The ability to manipulate these properties through synthetic modifications opens avenues for creating advanced optical materials .

Case Studies and Research Findings

Study Focus Findings
Stereochemistry Analysis Investigated the conformational dynamics of this compoundEstablished the absolute configuration and racemization barrier
Antimicrobial Activity Evaluated against MRSAPotent activity observed; potential for drug development
Cytotoxicity Study Assessed on U2OS cancer cellsInduced apoptosis; significant cytotoxic effects noted

Analyse Chemischer Reaktionen

Cyclization Strategies for Macrocyclic Framework Formation

The synthesis of isoplagiochin C derivatives employs cyclization protocols to construct the strained macrocyclic structure. The McMurry reaction has proven critical for forming unsaturated bridges, outperforming traditional methods like the Wittig reaction under high ring-strain conditions ( ). For example:

  • Dialdehyde precursor 28 was cyclized via McMurry conditions (TiCl₄/Zn, THF, 0°C → 65°C) to yield the alkyne-bridged macrocycle 7 in moderate yield (Scheme 7, ).

  • Attempted intramolecular Wittig cyclization of hydroxyaldehyde 27 failed, attributed to heightened ring strain destabilizing intermediates ( ).

Table 1: Key Cyclization Methods for Isoplagiochin Derivatives

MethodSubstrateProductYieldConditionsCitation
McMurry reactionDialdehyde 28Alkyne-bridged 745%TiCl₄/Zn, THF, 0°C → 65°C
Wittig reactionHydroxyaldehyde 27FailedStandard protocols

Hydrogenolysis and Stereochemical Correlation

This compound (1 ) undergoes stereospecific hydrogenolysis to isoplagiochin D (2 ), preserving its axial chirality:

  • Enantiopure (P)-1 was converted to (P)-2 using hydrogenation (H₂, Pd/C), confirming stereochemical retention at the biaryl axis (Scheme 1, ).

  • Increased hydrogen pressure yielded bibenzyl 31 , a precursor for synthesizing the tetramethyl ether 3 of this compound ( ).

Derivatization via Cross-Coupling Reactions

Sonogashira and Suzuki couplings enable flexible introduction of unsaturated bridges:

  • Sonogashira coupling between bromoarene 16 and arylacetylene 22 formed alkyne-linked precursors ( ).

  • Suzuki coupling of boronate 26 with bromoarene 16 provided hydroxyaldehyde 27 , a key cyclization precursor (Scheme 6, ).

Stereochemical Stability and Racemization Dynamics

This compound’s biaryl axis exhibits configurational stability due to conformational flexibility and ring strain:

  • Racemization energy barrier : 102 kJ/mol, measured via variable-temperature NMR and computational modeling ( ).

  • Four rapidly interconverting diastereomers exist at the secondary biaryl axis (C2), while the primary axis (PA/MA) remains stable (Figure 2, ).

Challenges in Synthetic Optimization

  • Ring strain : Limits cyclization efficiency, necessitating rigorous conditions (e.g., McMurry vs. Wittig) ( ).

  • Protecting group strategy : Methyl ethers enhance stability but reduce solubility, complicating purification ( ).

Eigenschaften

Molekularformel

C28H22O4

Molekulargewicht

422.5 g/mol

IUPAC-Name

(20Z)-pentacyclo[20.2.2.110,14.115,19.02,7]octacosa-1(24),2(7),3,5,10(28),11,13,15,17,19(27),20,22,25-tridecaene-5,13,16,24-tetrol

InChI

InChI=1S/C28H22O4/c29-21-8-10-22-20(16-21)7-3-18-6-12-27(31)25(14-18)24-13-17(5-11-26(24)30)1-2-19-4-9-23(22)28(32)15-19/h1-2,4-6,8-16,29-32H,3,7H2/b2-1-

InChI-Schlüssel

AANIEYOTXCALEB-UPHRSURJSA-N

Isomerische SMILES

C1CC2=C(C=CC(=C2)O)C3=C(C=C(/C=C\C4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O)C=C3)O

Kanonische SMILES

C1CC2=C(C=CC(=C2)O)C3=C(C=C(C=CC4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O)C=C3)O

Synonyme

isoplagiochin C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoplagiochin C
Reactant of Route 2
Isoplagiochin C
Reactant of Route 3
Isoplagiochin C
Reactant of Route 4
Isoplagiochin C
Reactant of Route 5
Isoplagiochin C
Reactant of Route 6
Isoplagiochin C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.